1,2,3,4,5-Pentafluoro-6-(2-iodoethoxy)benzene
Overview
Description
1,2,3,4,5-Pentafluoro-6-(2-iodoethoxy)benzene is a fluorinated aromatic compound with the molecular formula C8H4F5IO. This compound is characterized by the presence of five fluorine atoms and one iodine atom attached to a benzene ring, along with an ethoxy group. The unique combination of halogens and an ethoxy group makes this compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentafluoro-6-(2-iodoethoxy)benzene typically involves the iodination of pentafluorobenzene followed by the introduction of the ethoxy group. One common method is the reaction of pentafluorobenzene with iodine in the presence of a catalyst such as copper(I) iodide. The resulting iodopentafluorobenzene is then reacted with ethylene oxide under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-Pentafluoro-6-(2-iodoethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form pentafluorobenzene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pentafluorobenzene derivatives.
Oxidation Reactions: Products include pentafluorobenzaldehyde or pentafluorobenzoic acid.
Reduction Reactions: Products include pentafluorobenzene derivatives with reduced iodine content.
Scientific Research Applications
1,2,3,4,5-Pentafluoro-6-(2-iodoethoxy)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in halogen bonding studies.
Biology: Employed in the development of fluorinated probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentafluoro-6-(2-iodoethoxy)benzene involves its ability to form halogen bonds and interact with various molecular targets. The presence of multiple fluorine atoms enhances its electron-withdrawing properties, making it a strong halogen bond donor. This compound can form supramolecular complexes with aromatic electron donors, leading to the formation of discrete heterodimeric aggregates . These interactions play a crucial role in its applications in chemistry and biology.
Comparison with Similar Compounds
Similar Compounds
Iodopentafluorobenzene: Similar in structure but lacks the ethoxy group.
Pentafluoroiodobenzene: Another name for iodopentafluorobenzene.
Pentafluorophenyl iodide: Similar structure with slight variations in the positioning of substituents.
Uniqueness
1,2,3,4,5-Pentafluoro-6-(2-iodoethoxy)benzene is unique due to the presence of both an ethoxy group and multiple fluorine atoms. This combination imparts distinct chemical and physical properties, such as enhanced reactivity and stability, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1,2,3,4,5-pentafluoro-6-(2-iodoethoxy)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5IO/c9-3-4(10)6(12)8(15-2-1-14)7(13)5(3)11/h1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJUCBDOIQNBLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)OC1=C(C(=C(C(=C1F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5IO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.